2,3-difluoro-N-methylaniline hydrochloride
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Overview
Description
2,3-Difluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H8ClF2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and the amino group is methylated. This compound is often used in various chemical syntheses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-methylaniline hydrochloride typically involves the fluorination of N-methylaniline. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes nitration, reduction, methylation, and finally, fluorination. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-N-methylaniline hydrochloride is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-methylaniline hydrochloride depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-methylaniline hydrochloride
- 3,5-Difluoro-N-methylaniline hydrochloride
- 2,3-Dichloro-N-methylaniline hydrochloride
Uniqueness
2,3-Difluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. The presence of fluorine atoms at the 2 and 3 positions can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C7H8ClF2N |
---|---|
Molecular Weight |
179.59 g/mol |
IUPAC Name |
2,3-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7F2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H |
InChI Key |
HOUWTAQTDRFGQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)F.Cl |
Origin of Product |
United States |
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